![molecular formula C22H25NO2 B1196011 Lobelanidine CAS No. 579-21-5](/img/structure/B1196011.png)
Lobelanidine
Overview
Description
Synthesis Analysis
The synthesis of compounds like Lobelanidine, which may contain nitrogen heterocycles, is a critical area of study in medicinal chemistry. Nitrogen heterocycles are significant due to their prevalence in pharmaceuticals, with a majority of small-molecule drugs containing such structures (Vitaku, Smith, & Njardarson, 2014). Synthesis approaches can vary widely, including traditional chemical synthesis routes and more modern, diversity-oriented synthetic strategies which aim to generate a wide array of structures efficiently.
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be explored through computational and analytical techniques such as Raman spectroscopy, which offers insights into the vibrational properties of biological molecules and has been applied in studying the structure of various biological tissues and compounds (Talari, Movasaghi, Rehman, & Rehman, 2007). Such techniques help elucidate the structural features critical for the biological activity of molecules.
Chemical Reactions and Properties
The chemical reactivity and properties of this compound-like molecules, particularly those involving nitrogen heterocycles, can be influenced by factors such as substitution patterns and the presence of guanidine or pyrimidine groups. Guanidine compounds, for example, are known for their wide spectrum of biological activities, which stem from their chemical and physicochemical properties (Sa̧czewski & Balewski, 2009). Understanding these properties is crucial for predicting the reactivity and potential applications of this compound and its derivatives.
Physical Properties Analysis
The physical properties of this compound-related compounds, such as solubility, melting point, and crystal structure, can significantly affect their application in drug design and other fields. Techniques such as single-molecule fluorescence studies have been instrumental in understanding the dynamic behaviors and physical properties of complex molecules at the individual level, providing insights that are not obtainable through bulk analysis (Michalet, Weiss, & Jäger, 2006).
Chemical Properties Analysis
The chemical properties analysis of this compound and structurally similar compounds involves understanding their reactivity, stability, and interactions with biological targets. Studies on the oxidation of amino acids and peptides, for example, shed light on the chemical transformations that such compounds can undergo and their potential impact on biological systems (Sharma & Graham, 2010). This knowledge is essential for the development of this compound-based therapeutic agents or research tools.
Scientific Research Applications
Anticancer Activity : Lobelanidine, along with other constituents of Lobelia chinensis, has been identified with significant anticancer activities. The anticancer potential of Lobelia chinensis, especially its piperidine alkaloids like this compound, has been a focus of research, suggesting a connection between its chemical constituents and anticancer activity (Chen et al., 2014).
Neuroprotective Mechanisms : this compound, along with other active ingredients in Lobelia species, has been studied for its neuroprotective effects. Research indicates that compounds like this compound regulate multiple targets within signaling pathways related to neurodegenerative diseases such as Alzheimer's and Parkinson's (Zheng et al., 2020).
Activity on Nicotinic Acetylcholine Receptors : this compound, identified in Lobelia tupa, shows partial agonistic activity at nicotinic acetylcholine receptors (nAChR). This property is significant for understanding its potential pharmacological applications (Paz et al., 2015).
Impact on Cognitive Performance : this compound's effects on cognitive performance have been investigated, particularly in relation to attention deficit hyperactivity disorder (ADHD). However, the evidence for its efficacy in improving cognitive functions is still developing (Martin et al., 2018).
Inhibition of MMP-9 in Acute Skin Inflammation : this compound was identified as a potential inhibitor of matrix metalloproteinase-9 (MMP-9), a key protein in acute skin inflammation. This suggests its therapeutic potential in skin conditions (Tang et al., 2017).
Mechanism of Action
Target of Action
Lobelanine, also known as Lobelanidine, primarily targets the neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
Lobelanine acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and [3H]nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .
Biochemical Pathways
Lobelanine perturbs the fundamental mechanisms of dopamine storage and release . It affects the insulin resistance signaling pathway by acting on GSK3B, TNF, and MAPK1 . It also influences the diabetic pathway by acting on INSR, DPP4, and GSK3B, which regulate type 2 diabetes, non-insulin-dependent DM, and inflammatory diseases .
Pharmacokinetics
It’s known that the compound undergoes absorption, distribution, metabolism, and excretion (adme) screening . More research is needed to fully understand the pharmacokinetics of Lobelanine.
Result of Action
Lobelanine’s action results in the alteration of dopamine function . It has the ability to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine . Lobelanine was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .
Action Environment
The action of Lobelanine can be influenced by environmental factors. For instance, the size of the central heterocycle, the bulkiness of the nitrogen protecting group, and the phenacyl arm substituent can influence the thermodynamic equilibrium and its displacement by crystallisation-induced dynamic resolution (CIDR) . The highest Lobeline content was measured in roots cultured on 185 mg L −1 MgSO 4 -containing medium .
properties
IUPAC Name |
2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMKXUAULKYJV-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206617 | |
Record name | Lobelanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
579-21-5 | |
Record name | Lobelanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobelanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobelanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOBELANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWB84090T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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